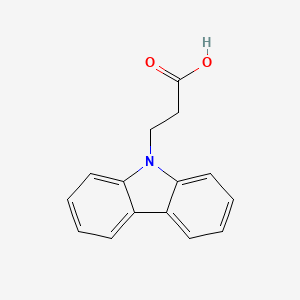

3-Carbazol-9-yl-propionic acid

Descripción general

Descripción

El ácido 3-carbazol-9-ilpropiónico es un compuesto orgánico con la fórmula molecular C15H13NO2. Es un derivado del carbazol, un compuesto aromático tricíclico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 3-carbazol-9-ilpropiónico generalmente implica la reacción del carbazol con acrilonitrilo, seguido de hidrólisis. Las condiciones de reacción a menudo incluyen el uso de una base como el hidróxido de potasio y solventes como el etanol o el benceno .

Métodos de producción industrial: Los métodos de producción industrial para el ácido 3-carbazol-9-ilpropiónico son similares a la síntesis de laboratorio, pero se amplían para adaptarse a cantidades mayores. El proceso implica los mismos pasos básicos, pero puede incluir etapas adicionales de purificación para garantizar la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 3-carbazol-9-ilpropiónico experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio.

Reducción: Las reacciones de reducción generalmente implican reactivos como el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de carbazol o en la cadena lateral del ácido propiónico

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Agentes halogenantes como el bromo o el cloro en presencia de un catalizador

Principales productos formados:

Oxidación: Derivados de carbazol con grupos funcionales adicionales que contienen oxígeno.

Reducción: Formas reducidas del compuesto original, a menudo con átomos de hidrógeno añadidos.

Sustitución: Derivados halogenados de carbazol

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Therapeutic Potential

3-Carbazol-9-yl-propionic acid has been identified as a promising candidate for therapeutic applications, particularly in pain management. Its primary mechanism of action involves the inhibition of acid-sensing ion channel 3 (ASIC3), which is implicated in pain sensation and inflammation. Research indicates that this compound effectively blocks ASIC3-mediated pathways, providing relief from chronic pain conditions.

1.2 Antidiabetic Properties

Carbazole derivatives, including this compound, have garnered attention for their potential antidiabetic effects. Studies have shown that certain carbazole derivatives can enhance insulin sensitivity and reduce blood glucose levels by activating the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis .

Case Study:

A study demonstrated that carbazole derivatives exhibited hypoglycemic activity comparable to metformin in cell assays, highlighting their potential as alternative treatments for diabetes .

Material Science

2.1 Photovoltaic Applications

In materials science, this compound serves as a hole transport layer in organic photovoltaic devices. Its structure allows it to function effectively as a self-assembled monolayer (SAM), enhancing the efficiency and stability of solar cells .

| Property | Details |

|---|---|

| Compound | This compound |

| Function | Hole transport layer |

| Device Type | NFA-polymer solar cells and p-i-n perovskite solar cells |

| Processing Solvent | Ethanol |

| Typical Concentration | 0.3 mg/mL |

Nanotechnology

3.1 Light Emitting Diodes (LEDs)

Recent advancements have shown that this compound can be used to stabilize perovskite nanocrystals in light-emitting diodes (LEDs). The incorporation of this compound enhances the operational lifetime and performance of LEDs by improving their quantum yield and reducing turn-on voltage .

Antibacterial Activity

Research has indicated that carbazole derivatives exhibit antibacterial properties through mechanisms such as increasing membrane permeability and inhibiting specific enzymatic processes. This compound has been evaluated for its effectiveness against various bacterial strains, showing moderate antibacterial activity .

Chemical Properties and Safety

The chemical structure of this compound contributes to its diverse applications. However, it is essential to note safety classifications associated with this compound:

| Hazard Class | Description |

|---|---|

| Skin Irritation | Causes skin irritation (H315) |

| Eye Irritation | Causes serious eye irritation (H319) |

Mecanismo De Acción

El mecanismo de acción del ácido 3-carbazol-9-ilpropiónico implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir la enzima farnesiltransferasa, que juega un papel en la modificación postraduccional de las proteínas. Esta inhibición puede afectar varios procesos celulares, incluida la transducción de señales y la proliferación celular .

Compuestos similares:

- Ácido 9-carbazolpropiónico

- Ácido 3-(9H-carbazol-9-il)propanoico

- 9-(2-carboxietil)carbazol

Comparación: El ácido 3-carbazol-9-ilpropiónico es único debido a sus características estructurales y reactividad específicas. En comparación con compuestos similares, tiene propiedades distintas que lo hacen adecuado para aplicaciones particulares, como su capacidad para inhibir la farnesiltransferasa .

En conclusión, el ácido 3-carbazol-9-ilpropiónico es un compuesto versátil con un potencial significativo en varios campos científicos e industriales. Sus propiedades químicas y reactividad únicas lo convierten en un tema valioso de estudio y aplicación.

Comparación Con Compuestos Similares

- 9-Carbazolepropionic acid

- 3-(9H-Carbazol-9-yl)propanoic acid

- 9-(2-Carboxyethyl)carbazole

Comparison: 3-Carbazol-9-yl-propionic acid is unique due to its specific structural features and reactivity. Compared to similar compounds, it has distinct properties that make it suitable for particular applications, such as its ability to inhibit farnesyltransferase .

Propiedades

IUPAC Name |

3-carbazol-9-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15(18)9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJJJOMMWPVJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277021 | |

| Record name | 3-Carbazol-9-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6622-54-4 | |

| Record name | 6622-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6622-54-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Carbazol-9-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(9H-carbazol-9-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.